![molecular formula C10H14O4S B14308112 [2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid CAS No. 116013-01-5](/img/structure/B14308112.png)
[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid is an organic compound that features a thiopyran ring, which is a sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid typically involves the formation of the thiopyran ring followed by the introduction of the ethoxycarbonyl and acetic acid groups. One common method involves the cyclization of a suitable precursor containing sulfur and carbonyl functionalities under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfur-containing heterocycles on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound and its derivatives may have potential therapeutic applications due to their unique structural properties. Research is ongoing to explore their efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of [2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the thiopyran ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The ethoxycarbonyl and acetic acid groups can also modulate the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-4-yl]acetic acid: Similar structure but with a different position of the ethoxycarbonyl group.
[2-(Methoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]propionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.
Uniqueness
The uniqueness of [2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid lies in its specific combination of functional groups and the position of these groups on the thiopyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
116013-01-5 |
|---|---|
Formule moléculaire |
C10H14O4S |
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
2-(2-ethoxycarbonyl-3,6-dihydro-2H-thiopyran-3-yl)acetic acid |
InChI |
InChI=1S/C10H14O4S/c1-2-14-10(13)9-7(6-8(11)12)4-3-5-15-9/h3-4,7,9H,2,5-6H2,1H3,(H,11,12) |
Clé InChI |
NYPNUHIDOMTBIC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(C=CCS1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
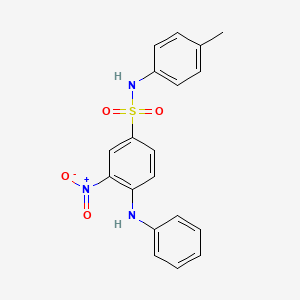

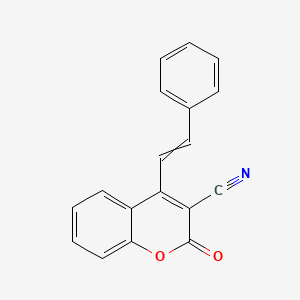
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
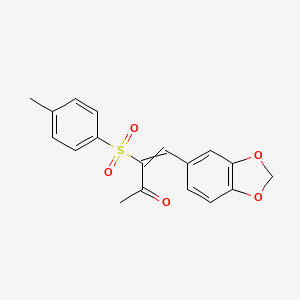
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)
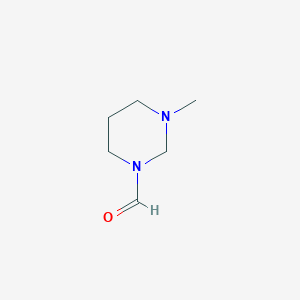
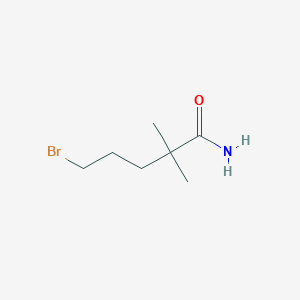


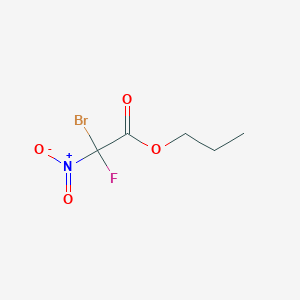
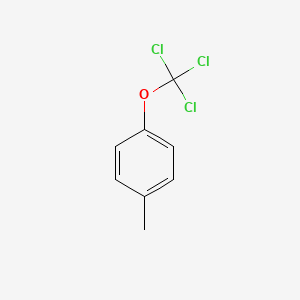
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
